molecular formula C11H11NO B14838873 2-(Cyclopropylmethyl)-5-hydroxybenzonitrile

2-(Cyclopropylmethyl)-5-hydroxybenzonitrile

Cat. No.: B14838873
M. Wt: 173.21 g/mol
InChI Key: LDAAWWIIAGKCQQ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-5-hydroxybenzonitrile is an organic compound characterized by a cyclopropylmethyl group attached to a benzonitrile core with a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a cyclopropylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Cyclopropylmethyl)-5-hydroxybenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-5-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Cyclopropylmethyl)-5-oxobenzonitrile.

    Reduction: Formation of 2-(Cyclopropylmethyl)-5-hydroxybenzylamine.

    Substitution: Formation of ethers or amines depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethyl)-5-hydroxybenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-4-hydroxybenzonitrile
  • 2-(Cyclopropylmethyl)-3-hydroxybenzonitrile
  • 2-(Cyclopropylmethyl)-5-methoxybenzonitrile

Uniqueness

2-(Cyclopropylmethyl)-5-hydroxybenzonitrile is unique due to the specific positioning of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(cyclopropylmethyl)-5-hydroxybenzonitrile

InChI

InChI=1S/C11H11NO/c12-7-10-6-11(13)4-3-9(10)5-8-1-2-8/h3-4,6,8,13H,1-2,5H2

InChI Key

LDAAWWIIAGKCQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=C(C=C2)O)C#N

Origin of Product

United States

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